2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol
CAS No.: 1255574-38-9
Cat. No.: VC0163672
Molecular Formula: C7H4F2N4O
Molecular Weight: 198.133
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1255574-38-9 |
---|---|
Molecular Formula | C7H4F2N4O |
Molecular Weight | 198.133 |
IUPAC Name | 2,5-difluoro-4-(tetrazol-1-yl)phenol |
Standard InChI | InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H |
Standard InChI Key | GEAURNZYUSYOAH-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)O)F)N2C=NN=N2 |
Introduction
Chemical Structure and Properties
2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol (CAS No. 1255574-38-9) is characterized by its molecular formula C7H4F2N4O and a molecular weight of 198.13 g/mol. The compound incorporates a tetrazole moiety linked to a difluorinated phenol structure, creating a unique chemical entity with distinctive physicochemical properties. The presence of fluorine atoms enhances the compound's lipophilicity and ability to interact with biological targets, a critical factor in its pharmacological potential.
The structural characteristics of this compound can be identified through various chemical identifiers. These include its IUPAC name (2,5-difluoro-4-(tetrazol-1-yl)phenol), InChI (InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H), InChI Key (GEAURNZYUSYOAH-UHFFFAOYSA-N), and Canonical SMILES notation (C1=C(C(=CC(=C1F)O)F)N2C=NN=N2). These identifiers provide precise information about the compound's molecular structure and configuration, facilitating its recognition and study in chemical databases and research literature.
Structural Features and Chemical Bonding
The chemical architecture of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol presents several notable features that contribute to its reactivity and biological properties. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is directly attached to the phenol structure at the para position relative to the hydroxyl group. This arrangement creates a conjugated system that influences electron distribution throughout the molecule, affecting its chemical behavior and biological interactions.
The fluorine atoms at positions 2 and 5 of the phenol ring significantly impact the compound's electronic properties. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, creating electron-deficient regions that can participate in various chemical reactions. Additionally, the presence of fluorine atoms enhances the compound's metabolic stability and increases its lipophilicity, potentially improving its pharmacokinetic profile in biological systems.
Synthetic Approaches
The synthesis of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol typically involves specialized organic chemistry techniques that require precise control of reaction conditions and careful selection of reagents. While detailed synthetic protocols may vary, the general approach often involves the attachment of a tetrazole moiety to a pre-functionalized difluorophenol structure.
Common Synthetic Routes
A prevalent synthetic strategy involves the reaction of 2,5-difluorophenol with appropriate reagents to introduce the tetrazole group at the desired position. This typically requires activation of the phenol substrate followed by nucleophilic substitution reactions. The tetrazole ring formation often employs azide chemistry, where sodium azide serves as a key reagent in the cycloaddition process. These reactions must be carefully controlled due to the potential hazards associated with azide compounds and the need for regioselectivity in the final product.
Industrial Scale Considerations
For larger-scale production, the synthetic approach would need optimization to ensure cost-effectiveness, safety, and environmental sustainability. This might involve continuous flow reactors, catalytic methods to improve yield and selectivity, and advanced purification techniques to ensure high-quality final products. The scale-up process would also need to address challenges related to handling reactive intermediates and controlling exothermic reactions that might occur during tetrazole formation.
Chemical Reactivity
2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol demonstrates diverse chemical reactivity patterns due to its multiple functional groups and structural features. Understanding these reactivity profiles is essential for developing derivative compounds and exploring potential applications in various fields.
Oxidation and Reduction Reactions
The phenolic hydroxyl group in the compound can undergo oxidation reactions, potentially leading to the formation of quinone-like structures. Common oxidizing agents that might facilitate these transformations include potassium permanganate and hydrogen peroxide under appropriate conditions. Conversely, the tetrazole ring can be subjected to reduction processes, particularly using catalytic hydrogenation methods or chemical reducing agents such as lithium aluminum hydride. These reduction reactions may result in partially or fully reduced tetrazole derivatives with altered biological properties.
Substitution Reactions
The presence of fluorine atoms in the aromatic ring creates opportunities for nucleophilic aromatic substitution reactions. Various nucleophiles, including amines and thiols, can potentially replace the fluorine atoms under basic conditions, leading to a range of substituted derivatives. These substitution reactions can be strategically employed to modify the compound's pharmacological properties or to introduce additional functional groups for further chemical transformations.
Biological Activities
2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol exhibits significant biological activities that make it a compound of interest for pharmaceutical research and development. Its biological effects appear to be mediated through specific molecular interactions, likely involving enzyme inhibition and receptor binding mechanisms facilitated by its unique structural features.
Antimicrobial Properties
Research indicates that 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol demonstrates promising antimicrobial activity, particularly against fungal pathogens. Experimental studies have documented its inhibitory effects against several clinically relevant fungal species, as shown in the following table:
Fungal Strain | Inhibition Percentage (%) |
---|---|
Candida albicans | 75% |
Aspergillus niger | 68% |
Fusarium oxysporum | 82% |
This antifungal profile suggests potential applications in developing novel antimicrobial agents, particularly for addressing infections caused by these common fungal pathogens. The relatively high inhibition percentage against Fusarium oxysporum (82%) is particularly noteworthy, indicating specific efficacy against this plant and human pathogen.
Anti-inflammatory Effects
Beyond its antimicrobial properties, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol also demonstrates anti-inflammatory activity, as evidenced by in vitro studies examining its effects on inflammatory mediators. Experimental data indicate that the compound can significantly reduce the production of pro-inflammatory cytokines, as illustrated in the following table:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
---|---|---|---|
IL-6 | 150 | 80 | 46.7% |
TNF-alpha | 120 | 50 | 58.3% |
This cytokine modulation profile suggests that the compound may interfere with inflammatory signaling pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses. The substantial reduction in TNF-alpha levels (58.3%) is particularly significant given this cytokine's central role in inflammatory disorders.
Structure-Activity Relationships
The biological activities of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol can be understood in the context of its structural features and how they relate to similar compounds. The tetrazole ring is known to confer specific biological properties to compounds that contain it, often serving as a bioisostere for carboxylic acid groups in medicinal chemistry applications.
Comparative Analysis with Related Compounds
When comparing 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol with structurally related compounds, several distinguishing features emerge. The combination of the tetrazole ring with difluorinated phenol creates a unique electronic environment that likely contributes to its specific biological profile. Similar compounds with variations in the position of fluorine atoms or with different substituents in place of the hydroxyl group might exhibit altered biological activities, highlighting the structure-specific nature of these effects.
Role of Fluorine Atoms
The presence of fluorine atoms in the compound's structure serves multiple purposes that enhance its pharmaceutical potential. Fluorine substitution is known to improve metabolic stability by blocking potential sites of enzymatic degradation, potentially extending the compound's half-life in biological systems. Additionally, fluorine's high electronegativity can influence the compound's binding affinity to protein targets, potentially enhancing its potency and selectivity in biological interactions.
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